propargyl-PEG3-t-butyl ester
Overview
Description
Propargyl-PEG3-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of this compound involves the modification of the carboxyl group of the bifunctional PEG into a propargyl . Then, carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .Molecular Structure Analysis
The molecular formula of this compound is C14H24O5 . It has a molecular weight of 272.3 g/mol .Chemical Reactions Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis
The molecular formula of this compound is C14H24O5 . It has a molecular weight of 272.3 g/mol .Scientific Research Applications
Bioconjugate Development
Propargyl-PEG3-t-butyl ester and its derivatives are instrumental in the development of PEG-based bioconjugates for biomedical applications. The efficient synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, as described by Lu and Zhong (2010), highlights its utility in creating versatile bioconjugates for various medical uses (Lu & Zhong, 2010).
Chemical Synthesis and Cascade Reactions
This compound is used in chemical synthesis, particularly in cascade reactions. Shiroodi and Gevorgyan (2013) discussed the use of propargyl esters in metal-catalyzed double migratory cascade reactions, leading to diverse structures and emphasizing the synthetic utility of these compounds (Shiroodi & Gevorgyan, 2013).
Polymer Functionalization
In polymer science, this compound is used to introduce functionalities in polymers. Mees and Hoogenboom (2015) demonstrated the postpolymerization modification of poly(2-oxazoline)s, showing the introduction of various functional groups, including propargyl groups, which expands the chemical versatility of these materials (Mees & Hoogenboom, 2015).
Drug and Gene Delivery
This compound has applications in drug and gene delivery systems. Engler et al. (2011) developed pH-responsive synthetic polypeptides using this compound for potential systemic drug and gene delivery, demonstrating its role in creating responsive and tunable delivery systems (Engler et al., 2011).
Material Science and Nanotechnology
In material science, the use of this compound is evident in the development of advanced materials. Cai et al. (2019) used this compound in creating copolymer electrolytes for lithium-sulfur batteries, highlighting its role in improving battery performance (Cai et al., 2019).
Biomedical Conjugates
Yu et al. (2011) utilized this compound in the synthesis of multifunctional carriers for targeted gene delivery, showcasing its importance in creating specific biomedical conjugates (Yu et al., 2011).
Integrin Inhibition
Smith et al. (2013) discussed the use of this compound in the synthesis of α4 integrin inhibitors, which have shown sustained levels and bioactivity in vivo, signifying its role in therapeutic applications (Smith et al., 2013).
Peptide Synthesis
In peptide synthesis, Ramapanicker et al. (2011) utilized propargyl esters as effective protecting groups, demonstrating the synthetic utility of this compound in creating diverse peptides (Ramapanicker et al., 2011).
Surface Functionalization
Xu et al. (2012) showed the use of this compound in the functionalization of titanium surfaces, indicating its role in creating functional and customizable surfaces (Xu et al., 2012).
Mechanism of Action
Target of Action
The primary target of propargyl-PEG3-t-butyl ester are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a copper-catalyzed Click Chemistry reaction .
Mode of Action
this compound contains a propargyl group and a t-butyl protected carboxyl group . The propargyl group reacts with azide-bearing compounds or biomolecules in a copper-catalyzed Click Chemistry reaction . This reaction yields a stable triazole linkage .
Biochemical Pathways
The formation of a stable triazole linkage can have various downstream effects depending on the specific azide-bearing compound or biomolecule involved .
Pharmacokinetics
The compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . The exact molecular and cellular effects would depend on the specific targets involved.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by the acidity of the environment.
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl-PEG3-t-butyl ester and similar compounds have promising potential for future research and applications.
Properties
IUPAC Name |
tert-butyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-5-7-16-9-11-18-12-10-17-8-6-13(15)19-14(2,3)4/h1H,6-12H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIGUAOHLRKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.